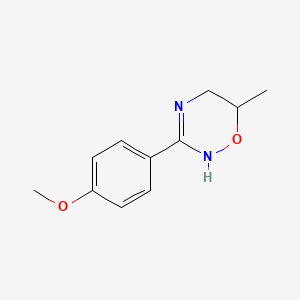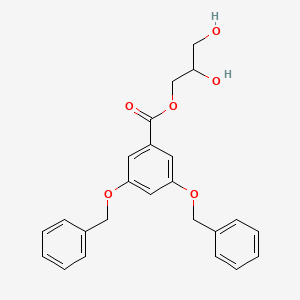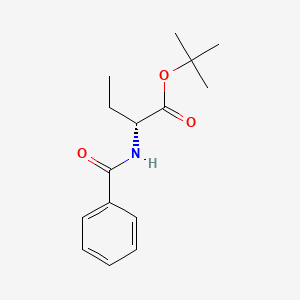
tert-Butyl (2R)-2-benzamidobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-2-benzamidobutanoate is an organic compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-benzamidobutanoate typically involves the esterification of (2R)-2-benzamidobutanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of a strong acid such as sulfuric acid or hydrochloric acid to catalyze the reaction under reflux conditions . Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-benzamidobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2R)-2-benzamidobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-benzamidobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. Additionally, the benzamide moiety can interact with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl (2R)-2-benzamidobutanoate is unique due to its combination of a tert-butyl ester and a benzamide moiety. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and scientific research. The presence of the benzamide group also allows for interactions with biological molecules, enhancing its potential in medicinal chemistry.
Properties
CAS No. |
923276-12-4 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl (2R)-2-benzamidobutanoate |
InChI |
InChI=1S/C15H21NO3/c1-5-12(14(18)19-15(2,3)4)16-13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
KOJSXEASEWWTDV-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
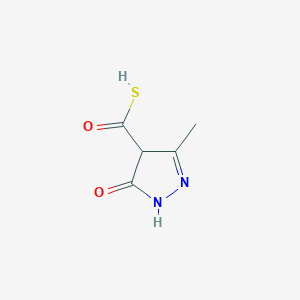
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
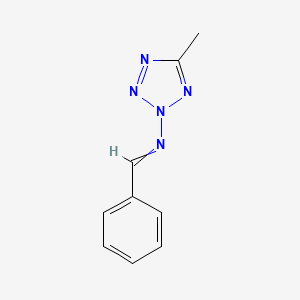
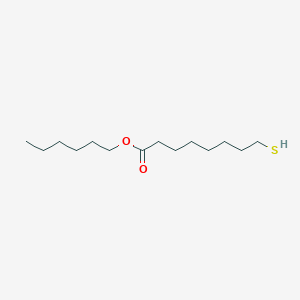
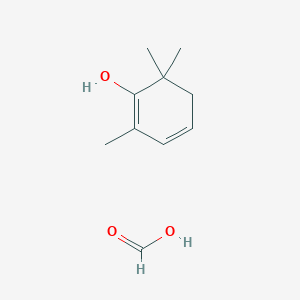
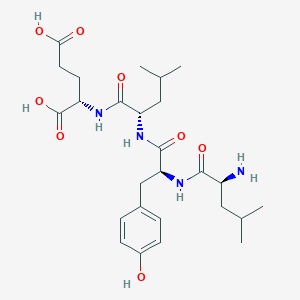
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
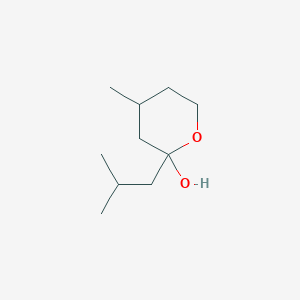
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
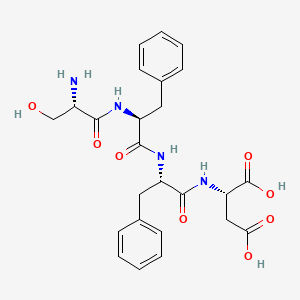
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
